molecular formula C24H47NO3 B14508963 N,N-Bis(2-hydroxypropyl)octadec-9-enamide CAS No. 63330-45-0

N,N-Bis(2-hydroxypropyl)octadec-9-enamide

Cat. No.: B14508963
CAS No.: 63330-45-0
M. Wt: 397.6 g/mol
InChI Key: MUTYMGNMGRUBKV-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxypropyl)octadec-9-enamide is a chemical compound with the molecular formula C24H47NO3. It is characterized by the presence of a long aliphatic chain with a double bond at the ninth position and two hydroxypropyl groups attached to the nitrogen atom of the amide group. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxypropyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Octadec-9-enoic acid+2-amino-1-propanolThis compound+Water\text{Octadec-9-enoic acid} + \text{2-amino-1-propanol} \rightarrow \text{this compound} + \text{Water} Octadec-9-enoic acid+2-amino-1-propanol→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxypropyl)octadec-9-enamide undergoes various chemical reactions, including:

    Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxypropyl groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N,N-Bis(2-hydroxypropyl)octadec-9-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.

    Biology: Employed in the formulation of biological assays and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxypropyl)octadec-9-enamide is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The hydroxypropyl groups enhance its solubility in water, while the long aliphatic chain provides hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)octadec-9-enamide
  • N,N-Bis(2-hydroxypropyl)stearamide
  • N,N-Bis(2-hydroxyethyl)stearamide

Uniqueness

N,N-Bis(2-hydroxypropyl)octadec-9-enamide is unique due to the presence of the double bond in the aliphatic chain, which imparts different chemical reactivity compared to its saturated counterparts. The hydroxypropyl groups also provide enhanced solubility and surfactant properties, making it suitable for a wide range of applications.

Properties

CAS No.

63330-45-0

Molecular Formula

C24H47NO3

Molecular Weight

397.6 g/mol

IUPAC Name

N,N-bis(2-hydroxypropyl)octadec-9-enamide

InChI

InChI=1S/C24H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25(20-22(2)26)21-23(3)27/h11-12,22-23,26-27H,4-10,13-21H2,1-3H3

InChI Key

MUTYMGNMGRUBKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(CC(C)O)CC(C)O

Origin of Product

United States

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